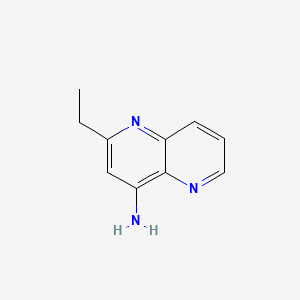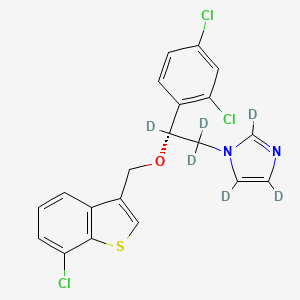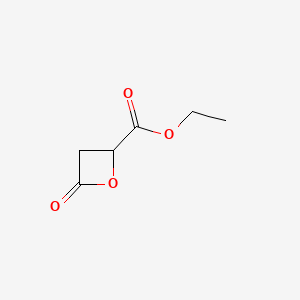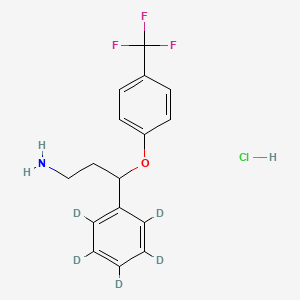
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 typically involves the amidation of 4-methylbenzoic acid with 5-methyl-2-pyridinamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing less hazardous solvents and reagents, is also becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 is utilized in various scientific research applications:
Chemistry: As a reference standard for impurity profiling in the synthesis of Zolpidem.
Biology: In studies investigating the metabolic pathways and degradation products of Zolpidem.
Medicine: For the development and validation of analytical methods to ensure the purity and efficacy of pharmaceutical formulations.
Industry: Used in quality control processes to monitor the presence of impurities in drug manufacturing
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 is primarily related to its role as an impurity of Zolpidem. Zolpidem acts on the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system, leading to sedative and hypnotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: The parent compound, used as a sedative and hypnotic.
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide: The non-deuterated form, used similarly in research and pharmaceutical applications
Uniqueness
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide-d6 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic stability and degradation pathways of the compound. This makes it particularly valuable in pharmacokinetic studies and impurity profiling .
Propriétés
Numéro CAS |
1330277-06-9 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
232.316 |
Nom IUPAC |
4-methyl-N-[3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)/i2D3,5D,8D,9D |
Clé InChI |
NBFFPKCKCRTTRE-ALEXJTRMSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C |
Synonymes |
Zolpyridine; Zolpidem Impurity; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


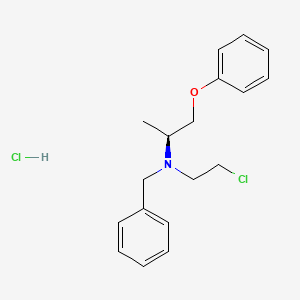
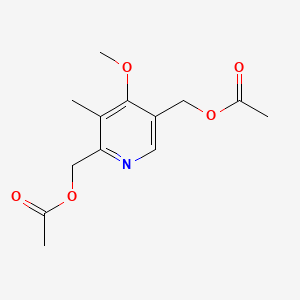
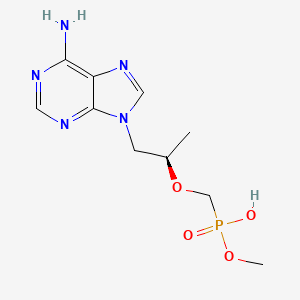
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)
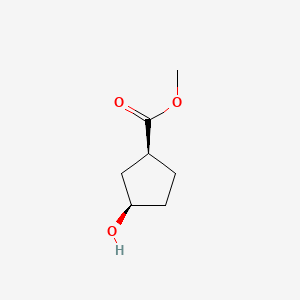
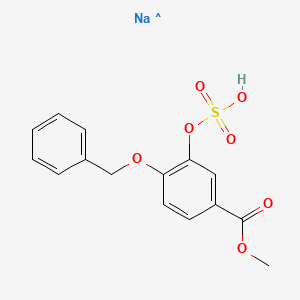
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)

